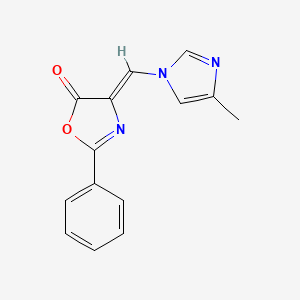
2-Nitro-1-benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzofuran-4-ol is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by a benzofuran ring substituted with a nitro group at the 2-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzofuran-4-ol typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) and acetic anhydride (Ac₂O). Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of 2-Nitrobenzofuran-4-ol may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and dyes due to its unique chemical properties.
Mechanism of Action
The biological activity of 2-Nitrobenzofuran-4-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Nitrobenzofuran: Lacks the hydroxyl group at the 4-position.
4-Nitrobenzofuran: Nitro group at the 4-position instead of the 2-position.
2-Aminobenzofuran: Amino group at the 2-position instead of the nitro group.
Comparison: 2-Nitrobenzofuran-4-ol is unique due to the presence of both the nitro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
40024-31-5 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-nitro-1-benzofuran-4-ol |
InChI |
InChI=1S/C8H5NO4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H |
InChI Key |
OAKWOXQUACOWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)

![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
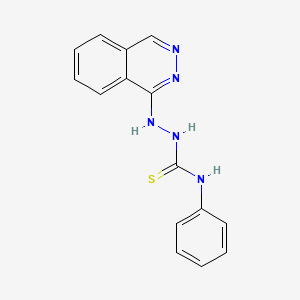
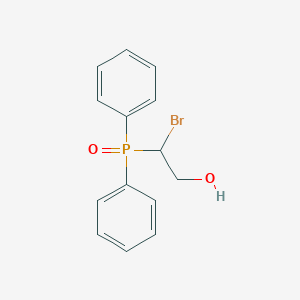
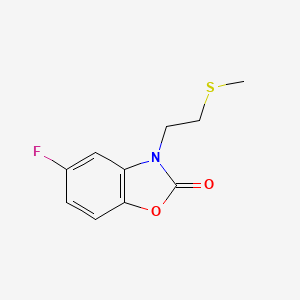
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
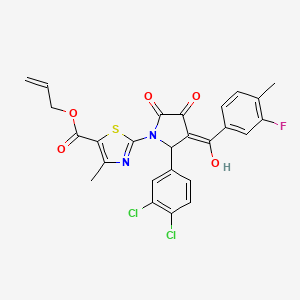



![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)
